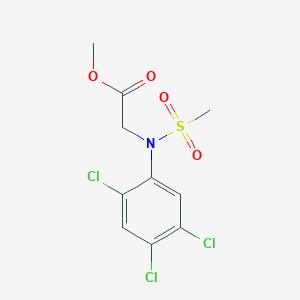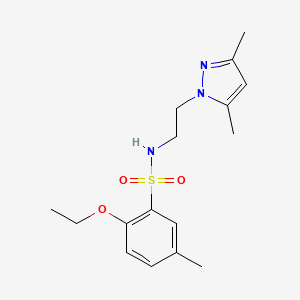
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycinate, also known as glyphosate, is a widely used herbicide that has been in use for over 40 years. It is a non-selective herbicide that targets a wide range of plants and is used to control weeds in agriculture, forestry, and urban environments. Glyphosate has been the subject of much controversy in recent years due to concerns about its safety and environmental impact.
Applications De Recherche Scientifique
Analytical Chemistry and Environmental Science Applications
Sulfonylurea Herbicides Analysis : A method to overcome the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography (GC), was developed. This involves the formation of thermostable derivatives, pertinent to compounds with sulfonyl and chlorophenyl groups, showcasing analytical applications in agricultural chemistry (Klaffenbach, Holland, & Lauren, 1993).
Photochemistry of Triarylsulfonium Salts : The study of triarylsulfonium salts, including those with chlorophenyl groups, illuminates their behavior under photolysis, contributing to our understanding of chemical reactions triggered by light, relevant to environmental degradation processes (Dektar & Hacker, 1990).
Material Science and Polymer Chemistry
- Synthesis and Proton Conductivity of Sulfonated Polymers : Highly sulfonated poly(thiophenylene) was synthesized, showcasing a novel class of polyaromatic electrolytes with potential applications in energy storage and conversion devices. This research illustrates the utility of sulfonated compounds in creating materials with high proton conductivity (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Environmental Toxicology
- Accumulation of Methylsulfonyl Derivatives in Biological Systems : The study on the accumulation of methylsulfonyl derivatives of polychlorinated biphenyls in the respiratory tract of mice highlights the environmental and biological persistence of such compounds, underscoring the importance of understanding their long-term impact on health and the environment (Bergman, Brandt, & Jansson, 1979).
Propriétés
IUPAC Name |
methyl 2-(2,4,5-trichloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO4S/c1-18-10(15)5-14(19(2,16)17)9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSCPGUJXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)
![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)
![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)


